1-(Benzo[d]thiazol-2-yl)piperidine-3-carboxylic acid
CAS No.: 953733-14-7
Cat. No.: VC4389839
Molecular Formula: C13H14N2O2S
Molecular Weight: 262.33
* For research use only. Not for human or veterinary use.
![1-(Benzo[d]thiazol-2-yl)piperidine-3-carboxylic acid - 953733-14-7](/images/structure/VC4389839.png)
Specification
CAS No. | 953733-14-7 |
---|---|
Molecular Formula | C13H14N2O2S |
Molecular Weight | 262.33 |
IUPAC Name | 1-(1,3-benzothiazol-2-yl)piperidine-3-carboxylic acid |
Standard InChI | InChI=1S/C13H14N2O2S/c16-12(17)9-4-3-7-15(8-9)13-14-10-5-1-2-6-11(10)18-13/h1-2,5-6,9H,3-4,7-8H2,(H,16,17) |
Standard InChI Key | ZGKSEYKEPXUKJZ-UHFFFAOYSA-N |
SMILES | C1CC(CN(C1)C2=NC3=CC=CC=C3S2)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1-(Benzo[d]thiazol-2-yl)piperidine-3-carboxylic acid features a benzo[d]thiazole core fused to a piperidine ring at position 2, with a carboxylic acid substituent at position 3 of the piperidine (Figure 1). The benzo[d]thiazole moiety consists of a benzene ring fused to a thiazole heterocycle, contributing aromaticity and electron-rich regions conducive to π-π stacking and hydrogen bonding . The piperidine ring introduces conformational flexibility, while the carboxylic acid group enhances solubility and potential for salt formation.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
CAS No. | 953733-14-7 |
Molecular Formula | C₁₃H₁₄N₂O₂S |
Molecular Weight | 262.33 g/mol |
IUPAC Name | 1-(1,3-benzothiazol-2-yl)piperidine-3-carboxylic acid |
SMILES | O=C(O)C1CCCN(C2=NC3=CC=CC=C3S2)C1 |
Synthesis and Derivitization Strategies
Retrosynthetic Analysis
The synthesis of 1-(benzo[d]thiazol-2-yl)piperidine-3-carboxylic acid likely involves two key fragments: (1) a substituted benzo[d]thiazole and (2) a functionalized piperidine. Retrosynthetically, the molecule can be dissected into:
-
Benzo[d]thiazole precursor: Synthesized via cyclization of 2-aminothiophenol derivatives with carboxylic acids or esters .
-
Piperidine-3-carboxylic acid: Prepared through reduction of pyridine derivatives or modification of commercially available piperidine analogs.
Reported Synthetic Routes
While no explicit protocol for this compound exists in the literature, analogous syntheses provide actionable blueprints:
Step 1: Benzo[d]thiazole Formation
A common method involves thiocyanation of aniline derivatives using thiocyanogen (generated in situ from Br₂ and NH₄SCN) . For instance, 4-aminobenzoate derivatives undergo thiocyanation to form intermediates like I1 (Scheme 1), which cyclize to benzo[d]thiazoles under acidic conditions . Protection of amine groups (e.g., with Boc or TBS) ensures regioselective cyclization .
Step 2: Piperidine Coupling
The piperidine moiety can be introduced via nucleophilic substitution or transition metal-catalyzed cross-coupling. For example, Mitsunobu reactions have been used to attach heterocycles to piperidines using triphenylphosphine and DIAD . Alternatively, Ullmann coupling between a bromobenzothiazole and a piperidine boronic ester could achieve the linkage.
Step 3: Carboxylic Acid Functionalization
Ester hydrolysis under basic (NaOH) or acidic (HCl) conditions converts ester groups to carboxylic acids. For instance, methyl 3-hydroxy-4-nitrobenzoate undergoes hydrolysis to yield the corresponding carboxylic acid .
Biological Activities and Mechanism of Action
Central Nervous System (CNS) Activity
Liu et al. (2016) demonstrated that benzothiazoles with triazole substituents show anticonvulsant activity in rodent models, with ED₅₀ values as low as 50.8 mg/kg . The piperidine-carboxylic acid motif in the target compound could modulate GABAergic pathways or voltage-gated ion channels, suggesting potential in epilepsy treatment.
Table 2: Biological Activities of Benzothiazole Analogs
Activity | Model Organism | Key Compound | Efficacy (ED₅₀/MIC) | Citation |
---|---|---|---|---|
Antifungal | C. albicans | 6-Br-benzothiazole | 0.125 μg/mL | |
Anticonvulsant | Murine MES model | 4-F-benzyl-triazole | 50.8 mg/kg |
Drug Design Considerations
Pharmacokinetic Optimization
The carboxylic acid group improves aqueous solubility but may limit blood-brain barrier (BBB) penetration. Prodrug strategies (e.g., ester prodrugs) could enhance bioavailability, as seen with valproic acid derivatives . Additionally, the tert-butyldimethylsilyl (TBS) protection of hydroxyl groups in related compounds improves metabolic stability .
Structure-Activity Relationships (SAR)
-
Benzothiazole Core: Electron-withdrawing groups (e.g., -NO₂, -CF₃) at position 6 enhance antifungal activity .
-
Piperidine Substituents: Bulky groups at position 3 (e.g., carboxylic acids) favor target engagement via hydrogen bonding.
-
Linker Flexibility: Piperidine’s chair-to-boat transitions may enable conformational adaptation to binding pockets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume